1-(difluoromethyl)-3,5-diethyl-1H-pyrazole
Overview
Description
1-(difluoromethyl)-3,5-diethyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H12F2N2 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds like “1-(difluoromethyl)-3,5-diethyl-1H-pyrazole” often target enzymes or receptors in the body. For example, a compound called Eflornithine, which also contains a difluoromethyl group, is known to inhibit an enzyme called ornithine decarboxylase .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either activate or inhibit the target’s function. In the case of Eflornithine, it inhibits ornithine decarboxylase, thus preventing the production of certain substances required for cell growth .
Biochemical Analysis
Biochemical Properties
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form bonds with oxygen, nitrogen, and sulfur atoms in biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. The compound’s ability to act as a hydrogen bond donor and acceptor further enhances its reactivity and interaction with biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . Additionally, it has antioxidant properties that can protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent cellular responses. The difluoromethyl group in the compound plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolism can influence metabolic flux and the levels of metabolites in cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-diethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c1-3-6-5-7(4-2)12(11-6)8(9)10/h5,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQBWASWYVYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(F)F)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.